

# Spectroscopic and Synthetic Profile of 2-(Pyrrolidin-1-ylmethyl)aniline: A Technical Overview

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## Compound of Interest

Compound Name: 2-(Pyrrolidin-1-ylmethyl)aniline

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This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS), synthetic methodologies, and a plausible biological interaction pathway for the compound **2-(Pyrrolidin-1-ylmethyl)aniline**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Spectroscopic Data

The structural integrity of **2-(Pyrrolidin-1-ylmethyl)aniline** has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The collated data provides a comprehensive spectroscopic fingerprint of the molecule.

## Table 1: <sup>13</sup>C NMR Spectral Data of 2-(Pyrrolidin-1-ylmethyl)aniline

| Chemical Shift ( $\delta$ ) ppm                      | Assignment |
|--|------------|
| Data not available in accessible public repositories |            |

Note: While the existence of  $^{13}\text{C}$  NMR data is indicated in public databases such as PubChem (CID 264311), the specific chemical shift values are not readily available in the public domain.

[\[1\]](#)[\[2\]](#)

## Table 2: IR Spectral Data of 2-(Pyrrolidin-1-yl)aniline

| Wavenumber (cm <sup>-1</sup> )                       | Assignment |
|--|------------|
| Data not available in accessible public repositories |            |

Note: The IR spectrum for the closely related compound 2-(Pyrrolidin-1-yl)aniline is mentioned in the PubChem database (CID 937501), however, the peak list is not provided.[\[3\]](#)

## Table 3: Mass Spectrometry Data of (S)-2-(Anilinomethyl)-pyrrolidine

| Mass to Charge Ratio (m/z)                         | Relative Intensity |
|--|--------------------|
| Specific peak list not available in search results |                    |

Note: The mass spectrum for the isomeric compound (S)-2-(Anilinomethyl)-pyrrolidine is available on SpectraBase, confirming the molecular weight.[\[1\]](#) Predicted fragmentation patterns for **2-(Pyrrolidin-1-ylmethyl)aniline** suggest characteristic peaks corresponding to the pyrrolidinomethyl and aniline moieties.

## Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of **2-(Pyrrolidin-1-ylmethyl)aniline** are not explicitly available in the searched literature. However, general methodologies for the synthesis of substituted anilines and the acquisition of spectroscopic data provide a framework for its preparation and characterization.

**Synthesis:** A plausible synthetic route involves the reductive amination of 2-aminobenzaldehyde with pyrrolidine, or the nucleophilic substitution of 2-aminobenzyl halide with pyrrolidine. A general procedure for the synthesis of 2-benzyl N-substituted anilines

involves the reaction of an appropriate arylidene-cyclohexenone with a primary amine in a suitable solvent like DME at elevated temperatures.<sup>[4][5]</sup>

**NMR Spectroscopy:** A general protocol for acquiring <sup>13</sup>C NMR spectra of aromatic amines involves dissolving the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>) and acquiring the spectrum on a spectrometer operating at a frequency of 75 to 125 MHz.

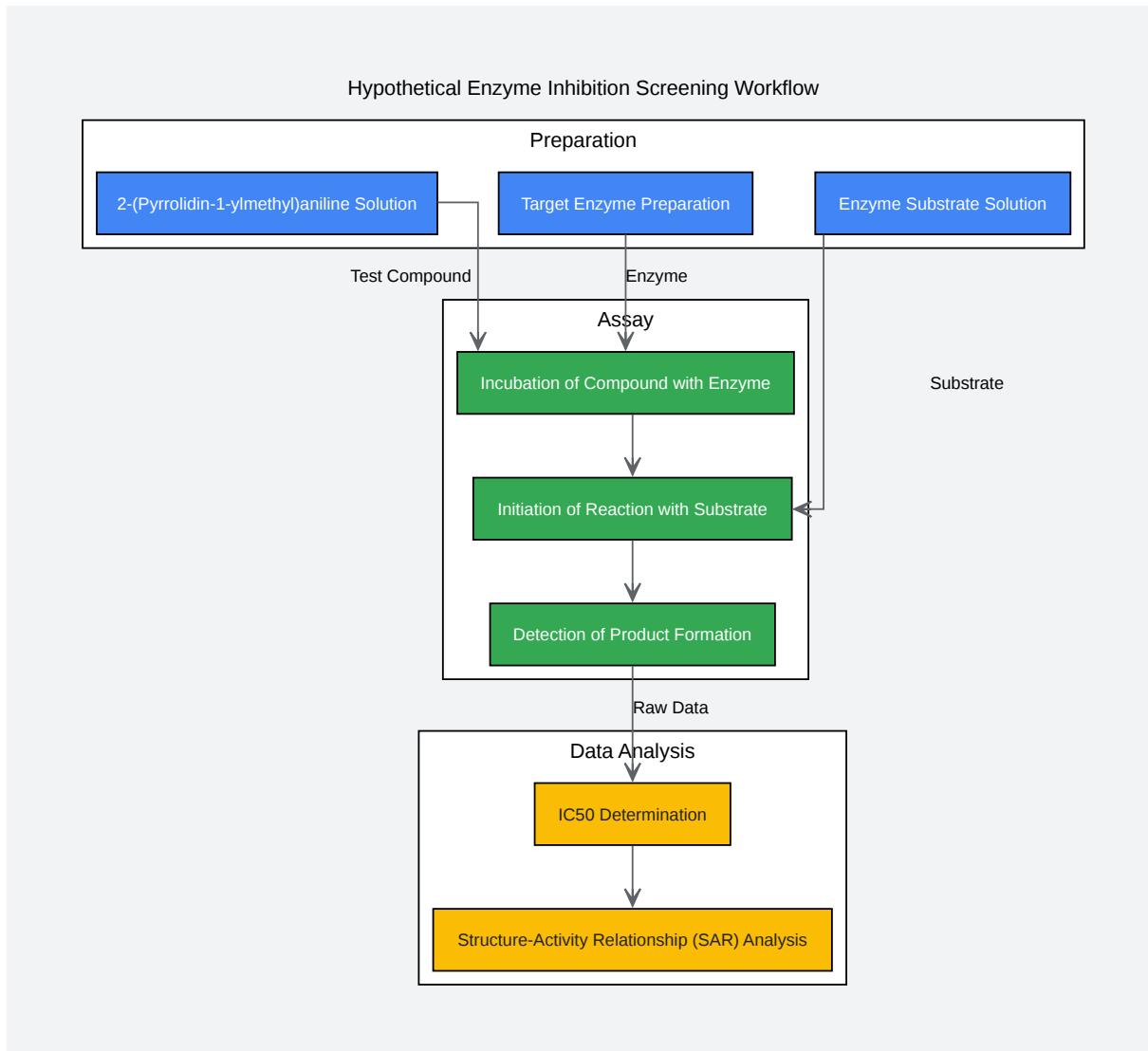
**IR Spectroscopy:** IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet, or a thin film can be cast from a suitable solvent onto a salt plate.

**Mass Spectrometry:** Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced into the ion source, where it is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

## Potential Biological Interaction Pathway

While specific signaling pathways involving **2-(Pyrrolidin-1-ylmethyl)aniline** have not been documented, compounds bearing the N-arylmethylpyrrolidine scaffold have been investigated for their potential as enzyme inhibitors.<sup>[6]</sup> For instance, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of autotaxin, an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA). The LPA signaling pathway is implicated in various physiological and pathological processes, including cell proliferation, migration, and survival.

Below is a conceptual workflow illustrating a hypothetical screening process to evaluate the inhibitory activity of **2-(Pyrrolidin-1-ylmethyl)aniline** against a target enzyme.



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Caption: Hypothetical workflow for screening enzyme inhibitory activity.

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